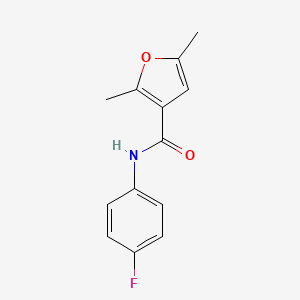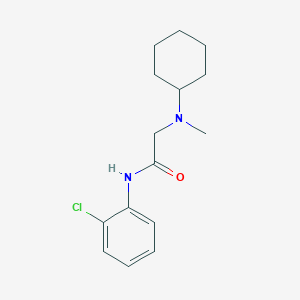![molecular formula C19H28ClN3O4S B4986676 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide, also known as MLCK Inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of molecular biology.
Mecanismo De Acción
5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor works by binding to the ATP-binding site of 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide, thereby preventing the phosphorylation of myosin light chain and subsequent smooth muscle contraction. This mechanism of action makes it a promising candidate for the development of drugs targeting smooth muscle-related diseases such as asthma, hypertension, and gastrointestinal disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor can significantly reduce smooth muscle contraction in various tissues, including the bladder, airways, and blood vessels. It has also been shown to inhibit cell migration and proliferation, suggesting potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor in lab experiments is its specificity towards 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide, which allows for targeted inhibition of smooth muscle contraction without affecting other cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor. One area of interest is the development of more potent and selective 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors for use in drug development. Additionally, further studies on the effects of 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor on cell migration and proliferation could lead to new insights into the role of 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide in cancer progression. Finally, the potential use of 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor in the treatment of smooth muscle-related diseases warrants further investigation.
In conclusion, 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor is a promising compound with potential applications in the field of molecular biology. Its ability to selectively inhibit 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide and prevent smooth muscle contraction makes it a valuable tool for studying cellular processes and developing new drugs. Further research is needed to fully explore its potential and determine its limitations.
Métodos De Síntesis
5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 1-azepanamine, followed by the reaction of the resulting product with N-(4-morpholinyl)ethylamine and sulfonyl chloride. The final product is purified through recrystallization and chromatography methods.
Aplicaciones Científicas De Investigación
5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor has been extensively studied for its potential applications in the field of molecular biology. It has been shown to inhibit the activity of myosin light chain kinase (5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide), a key enzyme involved in the regulation of smooth muscle contraction. 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide Inhibitor has been used in various studies to investigate the role of 5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide in cellular processes such as cell migration, proliferation, and apoptosis.
Propiedades
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O4S/c20-18-6-5-16(28(25,26)23-8-3-1-2-4-9-23)15-17(18)19(24)21-7-10-22-11-13-27-14-12-22/h5-6,15H,1-4,7-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSNUYAZKVASRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)


![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

